
N-(2-aminoethyl)-6-nitroquinazolin-4-amine dihydrochloride
Vue d'ensemble
Description
N-(2-aminoethyl)-6-nitroquinazolin-4-amine dihydrochloride is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of an aminoethyl group at the second position, a nitro group at the sixth position, and an amine group at the fourth position of the quinazoline ring. The dihydrochloride form indicates that the compound is a salt formed with two molecules of hydrochloric acid.
Applications De Recherche Scientifique
N-(2-aminoethyl)-6-nitroquinazolin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mécanisme D'action
Mode of Action
It’s known that the compound can be used in the synthesis of various polymers for nucleic acid complexation and composite formation .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of polymers, which may interact with various biochemical pathways depending on their specific applications .
Result of Action
The compound is known to be used in the synthesis of polymers for nucleic acid complexation and composite formation , which suggests it may have effects at the molecular level.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-6-nitroquinazolin-4-amine dihydrochloride typically involves multiple steps:
Amination: The introduction of the aminoethyl group can be performed through nucleophilic substitution reactions. This involves reacting the nitroquinazoline intermediate with ethylenediamine under controlled conditions.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-aminoethyl)-6-nitroquinazolin-4-amine dihydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Ethylenediamine, other amines.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products
Reduction: Formation of N-(2-aminoethyl)-6-aminoquinazolin-4-amine.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Oxidation: Formation of imines or other oxidized products.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in having an aminoethyl group but differs in the presence of a silane moiety.
N-(2-aminoethyl)-acrylamide: Contains an aminoethyl group but differs in the presence of an acrylamide moiety.
Uniqueness
N-(2-aminoethyl)-6-nitroquinazolin-4-amine dihydrochloride is unique due to the specific arrangement of functional groups on the quinazoline ring, which imparts distinct chemical and biological properties. The presence of both a nitro group and an aminoethyl group allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds.
Propriétés
IUPAC Name |
N'-(6-nitroquinazolin-4-yl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2.2ClH/c11-3-4-12-10-8-5-7(15(16)17)1-2-9(8)13-6-14-10;;/h1-2,5-6H,3-4,11H2,(H,12,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAMBYSYRSSVEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)NCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


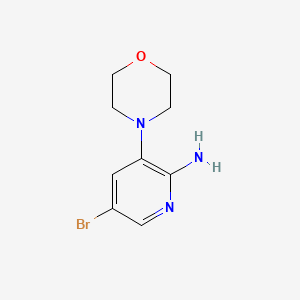

![(4AR,6S,7R,8R,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B1382108.png)
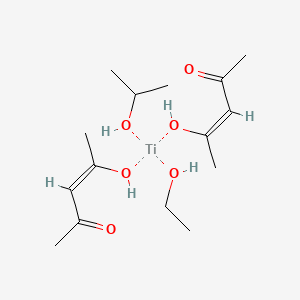

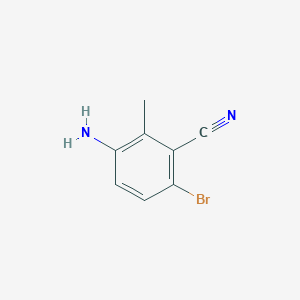
![3-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1382113.png)
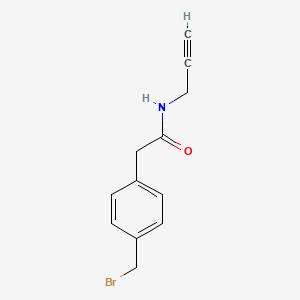
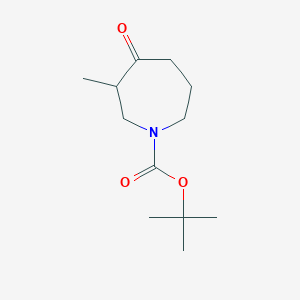

![2-Bromonaphtho[2,3-b]benzofuran](/img/structure/B1382123.png)
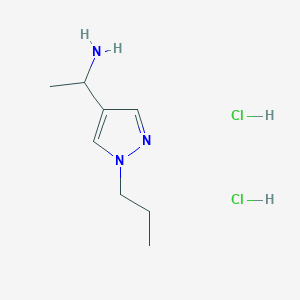
![3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1382126.png)
![N,N'-Bis[2-(phenylthio)phenyl]urea](/img/structure/B1382128.png)
